1-(Oxetan-3-yl)piperidin-4-ol

Overview

Description

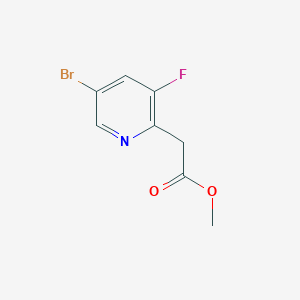

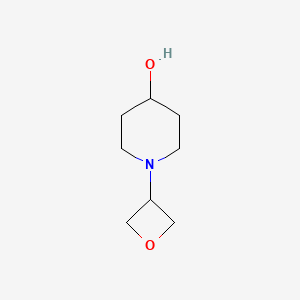

“1-(Oxetan-3-yl)piperidin-4-ol” is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 . It is used in various applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of “1-(Oxetan-3-yl)piperidin-4-ol” consists of an oxetane ring attached to a piperidine ring with a hydroxyl group . The InChI code for this compound is 1S/C8H15NO2/c10-8-1-3-9(4-2-8)7-5-11-6-7/h7-8,10H,1-6H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Oxetan-3-yl)piperidin-4-ol” include a predicted boiling point of 282.4±25.0 °C, a predicted density of 1±0.06 g/cm3, and a predicted pKa of 14.82±0.20 .Scientific Research Applications

Synthesis and Chemical Properties

1-(Oxetan-3-yl)piperidin-4-ol serves as an intermediate in the synthesis of various compounds with potential biological activities. For instance, its derivatives have been explored for antibacterial properties. The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, the synthesis and spectral analysis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides highlighted their role in biochemical pathways through inhibition of butyrylcholinesterase enzyme and molecular docking studies, suggesting potential in drug discovery (Khalid et al., 2016).

Biochemical Applications

The compound has been utilized in creating fluorescence probes for biological applications. A study developed a reversible fluorescent probe incorporating 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group for the cyclic detection of ClO(-)/AA redox cycle in living cells, showcasing its utility in cellular studies (Wang, Ni, & Shao, 2016).

Medicinal Chemistry

In medicinal chemistry, the structure of 1-(Oxetan-3-yl)piperidin-4-ol and its derivatives have found application in the development of Selective Estrogen Receptor Modulators (SERMs), where chiral derivatives were synthesized and evaluated for their activity against estrogen-responsive human MCF-7 breast cancer cells. This research indicates its contribution to the development of therapeutic agents (Yadav et al., 2011).

Synthesis of Oxetan-3-ol

A study on the synthesis of oxetan-3-ol, a related compound, from epoxy chloropropane sheds light on methods relevant to the synthetic pathway that might involve or be applicable to 1-(Oxetan-3-yl)piperidin-4-ol, highlighting its role in synthetic and medicinal chemistry through the development of oxetanone units for modifying solubility, lipophilicity, metabolic stability, and molecular conformation (Tianxiang et al., 2016).

Safety And Hazards

Future Directions

Piperidine derivatives, which include “1-(Oxetan-3-yl)piperidin-4-ol”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are being utilized in different therapeutic applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-(oxetan-3-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8-1-3-9(4-2-8)7-5-11-6-7/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHGEAIEMWKZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxetan-3-yl)piperidin-4-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2599827.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2599828.png)

![1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599833.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2599836.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B2599839.png)

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2599840.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)

![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2599847.png)